Trimetazidine - 5011-34-7

Trimetazidine

Catalog Number: EVT-242505
CAS Number: 5011-34-7
Molecular Formula: C14H22N2O3
Molecular Weight: 266.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trimetazidine is a synthetic molecule classified as a piperazine derivative. In scientific research, Trimetazidine serves as a valuable tool for investigating cellular metabolism, particularly in the context of cardiac function and ischemia. Its primary role is as a metabolic modulator, influencing cellular energy production by shifting substrate utilization. This property makes Trimetazidine an important subject of study in understanding cellular responses to stress, particularly in cardiac cells.

3-ketoacyl coenzyme A (CoA) thiolase

  • Relevance: Trimetazidine exerts its cardioprotective effects by inhibiting long-chain 3-ketoacyl CoA thiolase, the enzyme responsible for the final step of long-chain fatty acid beta-oxidation. [, , , , ] This inhibition shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation, a more oxygen-efficient process, thereby protecting the heart during ischemia. [, , , , ]

3-keto-hexadecanoyl CoA (KHCoA)

  • Relevance: KHCoA was used in in vitro studies to demonstrate the reversible competitive inhibition of long-chain 3-ketoacyl CoA thiolase by trimetazidine. [] High concentrations of KHCoA can overcome the inhibitory effect of trimetazidine on the enzyme. []

Glucose

  • Relevance: By inhibiting long-chain fatty acid oxidation, trimetazidine promotes a shift towards glucose oxidation in the heart. [, ] This shift is beneficial during ischemia because glucose oxidation produces more ATP per oxygen molecule consumed compared to fatty acid oxidation. [, ] Trimetazidine has been shown to increase glucose uptake in the brain, highlighting its potential effects on glucose metabolism beyond the heart. []

Free Fatty Acids

  • Relevance: Trimetazidine reduces the reliance on free fatty acids for energy production in the heart. [, , , ] This shift away from fatty acid oxidation towards glucose oxidation, induced by trimetazidine, contributes to its cardioprotective effects by improving energy efficiency and reducing oxygen demand. [, , , ]

Ketone Bodies

  • Relevance: Research suggests that trimetazidine can regulate ketone body metabolism in the heart, potentially influencing their utilization as an energy source during heart failure. []

Adenosine Monophosphate-Activated Protein Kinase (AMPK)

  • Relevance: Trimetazidine has been shown to activate AMPK. [] This activation may contribute to the drug's ability to modulate myocardial substrate utilization, including the utilization of ketone bodies. []

Peroxisome Proliferator-Activated Receptor α (PPARα)

  • Relevance: Trimetazidine's cardioprotective effects are suggested to be linked to its influence on PPARα expression. [] By modulating PPARα, trimetazidine may further contribute to the shift in myocardial substrate preference from fatty acids to glucose. []

Lactic Acid and Pyruvate

  • Relevance: Studies show that trimetazidine can influence the levels of lactic acid and pyruvate in myocardial tissues, suggesting its role in regulating glucose metabolism during heart failure. []
Synthesis Analysis

Methods and Technical Details

Trimetazidine can be synthesized through several methods, with the most notable being reductive amination. This method involves the reaction of 2,3,4-trimethoxybenzaldehyde with piperazine in the presence of formic acid or sodium borohydride as reducing agents.

  1. Reductive Amination: This one-step process yields trimetazidine effectively under controlled conditions. The reaction typically requires careful temperature management to optimize yield and minimize by-products .
  2. Conventional Methods: Alternative synthesis methods have been explored, including multi-step processes involving various reagents such as sodium hydroxide and methanol. These methods may include purification steps to isolate impurities .

Technical Details

  • Yield: The yield from various synthesis methods can vary significantly; for example, using sodium borohydride can enhance yield but may complicate large-scale production due to safety concerns.
  • Purity: High purity levels (above 99%) are often achieved through careful purification techniques post-synthesis.
Molecular Structure Analysis

Trimetazidine's molecular structure consists of a piperazine ring substituted with a 2,3,4-trimethoxyphenyl group. Its chemical formula is C17H22N2O3C_{17}H_{22}N_2O_3, and it has a molecular weight of approximately 302.37 g/mol.

Structural Data

  • Chemical Structure:
    COC1=C(OC)C(OC)=CC=C1CN1CCNC1\text{C}OC_1=C(\text{OC})C(\text{OC})=CC=C_1\text{CN}_1\text{CCN}\text{C}_1
  • CAS Number: 420-94-6
  • Physical Form: Typically appears as a white crystalline powder.
Chemical Reactions Analysis

Trimetazidine undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Reductive Reactions: In the synthesis process, aldehydes are reduced to amines through reductive amination.
  2. Metabolic Reactions: In vivo, trimetazidine is metabolized into several metabolites such as trimetazidine-N-oxide and desmethyl-trimetazidine O-glucuronide, which are excreted in urine .

Technical Details

  • Reaction Conditions: Temperature control and pH management are critical during synthesis to ensure optimal product formation and minimize degradation.
  • By-products: Impurities can arise during synthesis; thus, analytical techniques such as mass spectrometry are employed for purification verification.
Mechanism of Action

Trimetazidine functions primarily by enhancing myocardial energy metabolism. It shifts the energy production from fatty acid oxidation to glucose oxidation, which is more efficient under ischemic conditions.

Process and Data

  • Energy Metabolism Shift: By promoting glucose utilization, trimetazidine helps maintain ATP levels in cardiac cells during oxygen deficiency.
  • Clinical Observations: Studies indicate that trimetazidine can improve exercise tolerance in patients with stable angina by reducing ischemic episodes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 200°C
  • Solubility: Soluble in water and ethanol; practically insoluble in organic solvents like chloroform.

Chemical Properties

  • pH Range: The pH of trimetazidine solutions typically ranges from 4 to 7.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
Applications

Trimetazidine is primarily used in clinical settings for:

Introduction to Trimetazidine

Historical Development and Pharmacological Classification

Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) was first developed in the 1960s by French pharmaceutical company Laboratoires Servier. Initially approved in Japan in 1968 [6], it represented a paradigm shift in anti-ischemic therapy as the first cytoprotective agent targeting cellular metabolism rather than hemodynamics [1]. Early clinical applications focused on angina management, with subsequent expansion to vestibular disorders in some markets. By the 1990s, trimetazidine was marketed globally under trade names including Vastarel® and Angintriz® [1] [8].

Pharmacologically, trimetazidine belongs to the fatty acid oxidation inhibitor class. It is classified as a metabolic modulator due to its ability to optimize cardiac energy production under ischemic conditions without affecting heart rate, blood pressure, or contractility [3] [4]. This distinguishes it from conventional antianginal agents like β-blockers or calcium channel blockers, which exert hemodynamic effects [7].

Table 1: Historical Development Milestones of Trimetazidine

YearMilestoneRegion/Organization
1968Initial approval for anginaJapan [6]
1970sCommercial launch under trade namesEurope [1]
2012EMA restricts indications to second-line anginaEuropean Union [2] [8]
2014Added to WADA Prohibited ListGlobal [1]
2023Orphan drug designation for specific indicationsMultiple [6]

Structural and Chemical Properties

Trimetazidine dihydrochloride (C₁₄H₂₂N₂O₃·2HCl) has a molecular weight of 266.341 g/mol for the free base and 339.27 g/mol for the dihydrochloride salt [1] [5]. The compound features a piperazine ring linked to a 2,3,4-trimethoxybenzyl group, creating a polar small molecule (logP = 1.2) with high solubility in water (>50 mg/mL) [4] [5].

Mechanism of Action:Trimetazidine selectively inhibits mitochondrial enzyme 3-ketoacyl coenzyme A thiolase (ACAA2), the final catalyst in fatty acid β-oxidation [4] [6]. This inhibition shifts myocardial energy substrate utilization from fatty acids to glucose oxidation:

  • Glucose oxidation yields 11–12% more ATP per oxygen molecule consumed
  • Preserves intracellular ATP levels during ischemia [3] [7]
  • Reduces intracellular acidosis and calcium overload [4]
  • Enhances antioxidant capacity via superoxide dismutase/glutathione pathways [3]

Table 2: Pharmacokinetic Properties of Trimetazidine Formulations

ParameterImmediate-Release (20mg)Modified-Release (35mg)Once-Daily (80mg)
Time to Cₘₐₓ1.8 hours5 hoursComparable to 35mg bid
Bioavailability>90%Equivalent to IREquivalent to 35mg bid
Elimination t₁/₂6–7 hours7–12 hoursSimilar to 35mg MR
Renal Excretion60–75% unchangedComparable to IRComparable

Sources: [3] [9]

Global Regulatory Status and Clinical Indications

The therapeutic indications for trimetazidine have undergone significant refinement based on efficacy reassessments. The European Medicines Agency (EMA) concluded in 2012 that benefits only outweigh risks for:

"Add-on therapy for symptomatic stable angina pectoris inadequately controlled by first-line antianginal therapies (β-blockers, calcium antagonists, nitrates) or in patients intolerant to these agents" [2] [8].

Consequently, approvals for vestibular disorders (tinnitus, vertigo) and visual disturbances were revoked across the EU and Singapore due to insufficient evidence of clinical benefit [2] [8]. Regulatory variations persist globally:

  • Japan & Russia: Maintain broader indications including Meniere’s disease and pulmonary arterial hypertension [6] [9]
  • United States: No FDA approval; not marketed [4] [6]
  • China & Southeast Asia: Approved for angina with variable acceptance of vestibular indications [8]

Trimetazidine holds orphan drug designation for specific cardiovascular conditions in multiple jurisdictions [6]. Its status as a performance-enhancing substance (prohibited by WADA since 2014) remains controversial due to limited evidence for ergogenic effects in non-cardiovascular athletes [1] [12].

Table 3: Global Regulatory Status of Trimetazidine (Selected Jurisdictions)

RegionApproved IndicationsSpecial Designations
European UnionAdd-on therapy for refractory anginaNone current
JapanAngina, Meniere’s disease, pulmonary hypertensionOrphan drug (specific indications)
SingaporeSecond-line angina therapy onlyContraindicated in movement disorders
RussiaAngina, vestibular disorders, post-MI protectionStandard approval [9]
United StatesNot approvedN/A

Properties

CAS Number

5011-34-7

Product Name

Trimetazidine

IUPAC Name

1-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3

InChI Key

UHWVSEOVJBQKBE-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC

Synonyms

1-(2,3,4-Trimethoxybenzyl)piperazine · 2 HCl

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.